molecular formula C12H20O2 B1235614 Recifeiolide CAS No. 59780-28-8

Recifeiolide

Cat. No.: B1235614
CAS No.: 59780-28-8
M. Wt: 196.29 g/mol
InChI Key: IYNKPPZNZQQWKC-JPVGGKMYSA-N
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Description

Recifeiolide is a naturally occurring macrolide, specifically a twelve-membered lactone. It is known for its unique structure and biological activities. This compound has been isolated from various natural sources, including marine organisms and endophytic fungi. Its structure comprises an eleven-hydroxy-trans-8-dodecenoic acid lactone, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of recifeiolide can be achieved through several methods. One efficient route involves the use of cyclooctene and 1-chlorobutan-3-ol as starting materials. The ozonolysis of cyclooctene yields 7-formylheptanoic acid, which is then converted to its methyl ester. This ester is condensed with the ylide of (3-hydroxybut-1-yl) triphenylphosphonium iodide, synthesized from 1-chlorobutan-3-ol. The resulting product undergoes lactonization to form this compound .

Another method involves the stereoselective synthesis of (E)-11-hydroxy-8-dodecenoic acid from 11-hydroxy-8-dodecynoic acid through lithium reduction. The acid is then cyclized to this compound via its 6-phenyl-2-pyridyl ester .

Industrial Production Methods

Industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale synthesis. The use of efficient catalysts and reaction conditions ensures high yields and purity of the final product. The stereoselective synthesis methods are particularly valuable for producing enantiomerically pure this compound, which is important for its biological applications.

Chemical Reactions Analysis

Types of Reactions

Recifeiolide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can yield alcohols or alkanes.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group, to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Acid chlorides and alkyl halides are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 11-oxo-trans-8-dodecenoic acid, while reduction can produce 11-hydroxy-dodecanoic acid.

Scientific Research Applications

Recifeiolide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of recifeiolide involves its interaction with microbial cell membranes. The compound disrupts membrane integrity, leading to cell lysis and death. This mechanism is similar to other macrolide antibiotics, which target bacterial ribosomes and inhibit protein synthesis. The specific molecular targets and pathways involved in this compound’s action are still under investigation, but its efficacy against a broad range of microorganisms highlights its potential as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound’s unique combination of a twelve-membered lactone ring and specific hydroxyl and double bond positions distinguishes it from other macrolides. Its stereoselective synthesis and broad-spectrum antimicrobial activity make it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

59780-28-8

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

(9Z,12R)-12-methyl-1-oxacyclododec-9-en-2-one

InChI

InChI=1S/C12H20O2/c1-11-9-7-5-3-2-4-6-8-10-12(13)14-11/h5,7,11H,2-4,6,8-10H2,1H3/b7-5-/t11-/m1/s1

InChI Key

IYNKPPZNZQQWKC-JPVGGKMYSA-N

Isomeric SMILES

C[C@@H]1C/C=C\CCCCCCC(=O)O1

SMILES

CC1CC=CCCCCCCC(=O)O1

Canonical SMILES

CC1CC=CCCCCCCC(=O)O1

Synonyms

recifeiolide

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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